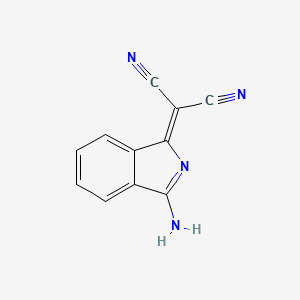

1-(Dicyanomethylene)-3-iminoisoindoline

説明

Significance within Contemporary Organic Chemistry and Materials Science

1-(Dicyanomethylene)-3-iminoisoindoline is a versatile compound that has garnered attention for its pronounced electron-accepting properties. chemimpex.com This characteristic is fundamental to its application in materials science, particularly in the design of organic semiconductors and photovoltaic devices. chemimpex.com The dicyanomethylene group is a powerful electron-withdrawing moiety that, when conjugated with the iminoisoindoline framework, creates a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature facilitates electron injection and transport, which are critical processes in organic electronic devices.

In the realm of organic synthesis, the compound serves as a versatile precursor. chemimpex.com Its imino and dicyanomethylene functionalities are reactive sites that allow for a variety of chemical modifications, enabling the construction of more complex molecular systems. chemimpex.com This has led to its use in the synthesis of novel functional dyes and pigments, where its inherent chromophoric properties and stability are leveraged. chemimpex.com

Overview of Iminoisoindoline Scaffold Utility in Advanced Research

The iminoisoindoline scaffold, the core of the title compound, is a cornerstone in the synthesis of an important class of pigments and dyes: phthalocyanines. rsc.org 1,3-Diiminoisoindoline (B1677754), the direct precursor to this compound, is a crucial intermediate in the industrial production of these macrocyclic compounds. rsc.orgresearchgate.net Phthalocyanines are known for their intense colors, high thermal stability, and unique photochemical properties, leading to their use in a wide array of applications, from inks and coatings to catalysts and photosensitizers in photodynamic therapy.

Beyond phthalocyanines, the iminoisoindoline unit is a privileged scaffold in coordination chemistry and the development of functional materials. Its nitrogen atoms can chelate to metal ions, forming stable complexes. chemimpex.com This has opened avenues for its use in catalysis and the synthesis of advanced materials with tunable electronic and optical properties. The reactivity of the imino groups allows for the construction of various heterocyclic systems, making it a valuable building block for medicinal chemistry explorations as well. chemimpex.com

Historical Context and Current Research Landscape of the Compound

The foundational chemistry of the iminoisoindoline scaffold was significantly advanced by the work of J. A. Elvidge and R. P. Linstead in the 1950s. Their research into heterocyclic imines laid the groundwork for understanding the synthesis and reactivity of these compounds. A subsequent paper in 1956 by Elvidge, Fitt, and Linstead detailed the condensation products of diiminoisoindoline with active methylene (B1212753) compounds like cyanoacetates, which represents the seminal synthesis of this class of molecules. The synthesis of this compound is achieved through the condensation reaction of 1,3-diiminoisoindoline with malononitrile (B47326), an active methylene compound. This reaction involves the nucleophilic attack of the carbanion generated from malononitrile onto the electrophilic carbon of the iminoisoindoline, followed by the elimination of ammonia (B1221849).

The precursor, 1,3-diiminoisoindoline, is typically synthesized from o-phthalonitrile by reaction with ammonia in the presence of a catalyst. sci-hub.seresearchgate.net An alternative route involves the reaction of phthalic anhydride (B1165640) with urea (B33335) and ammonium (B1175870) nitrate. sci-hub.se

Currently, research interest in this compound and its derivatives is primarily driven by their potential in materials science. While specific detailed research findings on the title compound are not abundant in recent literature, studies on analogous structures with dicyanomethylene acceptor groups are prevalent. These studies focus on tuning the photophysical and electrochemical properties of the molecules by modifying the donor and linker components to optimize their performance in applications such as organic solar cells and organic field-effect transistors. The investigation of related di-2-(2-oxindolin-3-ylidene) malononitrile materials, for instance, highlights the strategy of extending π-conjugation to reduce the band-gap and enhance light absorption. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₆N₄ | |

| Molecular Weight | 194.19 g/mol | |

| CAS Number | 43002-19-3 | |

| Appearance | Light yellow to orange crystalline powder | |

| Melting Point | 220 °C | |

| Boiling Point (Predicted) | 371.6 ± 52.0 °C |

| pKa (Predicted) | -0.56 ± 0.20 | |

Detailed Research Findings on Related Systems

While specific experimental data for the title compound is limited in readily available literature, research on analogous compounds provides valuable insights into its expected properties. For instance, studies on 1,3-diylideneisoindolines, synthesized from the reaction of diiminoisoindoline with various organic CH acids, show that these compounds exhibit intense π → π* transitions in the UV-visible region. rsc.org Their redox properties and electronic structures have been investigated using cyclic voltammetry and density functional theory (DFT), revealing that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the molecule, a key feature for charge transfer applications. rsc.org For example, in some derivatives, the HOMO is centered on the fragments derived from the CH acid, while the LUMO is more extended onto the isoindoline (B1297411) unit. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-aminoisoindol-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWTIVCFJPDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345714 | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43002-19-3 | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Dicyanomethylene 3 Iminoisoindoline

Established Synthetic Pathways to the Core Structure

The primary route to 1-(dicyanomethylene)-3-iminoisoindoline involves a two-step process: the synthesis of the precursor 1,3-diiminoisoindoline (B1677754), followed by its condensation with an active methylene (B1212753) compound.

The key precursor for the synthesis of this compound is 1,3-diiminoisoindoline. This intermediate can be prepared through several methods, with the most common starting materials being phthalonitrile (B49051) or phthalic anhydride (B1165640).

From Phthalonitrile:

One prevalent method involves the reaction of o-phthalonitrile with ammonia (B1221849) in an alcoholic solvent. chim.itwikipedia.org The reaction is typically carried out at elevated temperatures (50-60 °C) in the presence of a basic catalyst. wikipedia.org Various catalysts can be employed, including alkali metals and their compounds such as sodium hydroxide (B78521) or sodium methoxide. chim.itscribd.com The use of a mixed solvent system has also been reported to improve reaction stability and yield. nih.gov

A general reaction scheme is as follows:

o-Phthalonitrile + NH₃ (in alcohol solvent with catalyst) → 1,3-Diiminoisoindoline

From Phthalic Anhydride:

An alternative pathway to 1,3-diiminoisoindoline starts from phthalic anhydride. This method often involves heating phthalic anhydride with urea (B33335) and a catalyst, such as ammonium (B1175870) molybdate, in a high-boiling solvent. nih.gov This process typically proceeds through the formation of phthalimide, which then reacts further to yield the desired diimino compound. nih.gov

A representative reaction scheme is:

Phthalic Anhydride + Urea (with catalyst) → Phthalimide → 1,3-Diiminoisoindoline

The choice of synthetic route to 1,3-diiminoisoindoline can depend on the availability of starting materials, desired scale, and reaction conditions.

The formation of the dicyanomethylene group on the isoindoline (B1297411) core is achieved through a condensation reaction between 1,3-diiminoisoindoline and an active methylene compound, in this case, malononitrile (B47326). This type of reaction is analogous to the Knoevenagel condensation, where a carbanion from an active methylene compound attacks a carbonyl or imino group. researchgate.netnih.gov

The reaction of 1,3-diiminoisoindoline with various organic C-H acids has been shown to produce 1,3-diylideneisoindolines. makingmolecules.com In the specific case of malononitrile, the reaction leads to the formation of this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by a basic catalyst to generate the malononitrile anion.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,3-Diiminoisoindoline | Malononitrile | This compound | Condensation |

This condensation is a versatile method for introducing the dicyanomethylene functionality onto the isoindoline scaffold.

Strategies for Derivatization and Structural Modification

The this compound core structure offers several sites for derivatization, allowing for the fine-tuning of its chemical and physical properties.

The imino group and the dicyanomethylene group are the primary sites for chemical modification.

Imino Group Functionalization:

The imino group (-C=NH) can potentially undergo reactions typical of imines. For instance, it could be hydrolyzed to a carbonyl group, although this might require harsh conditions. More synthetically useful transformations could involve reactions with nucleophiles or electrophiles. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions on other imino-containing heterocycles suggest possibilities for acylation or reaction with other electrophiles.

Dicyanomethylene Group Functionalization:

The dicyanomethylene group is a highly activated system due to the two electron-withdrawing nitrile groups. This makes the exocyclic double bond susceptible to nucleophilic attack. Reactions with amines, for example, have been shown in related systems to lead to the substitution of one of the cyano groups or addition to the double bond. scribd.comwikipedia.org This reactivity allows for the introduction of a variety of functional groups at this position, which can significantly alter the electronic and optical properties of the molecule.

The nitrogen atom of the imino group and the ring nitrogen of the isoindoline moiety are potential sites for N-alkylation. The N-alkylation of related imide and indole (B1671886) systems is a well-established process. libretexts.orgresearchgate.net Typically, this is achieved by reacting the heterocyclic compound with an alkyl halide in the presence of a base. libretexts.org Common bases used include potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetone. libretexts.org Mechanochemical methods, using a ball mill, have also been shown to be effective for the N-alkylation of imides and could potentially be applied to this compound. researchgate.net

| Substrate | Reagent | Conditions | Product |

| Phthalimide (analogous) | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylphthalimide |

| Norbornene endo-succinimide (analogous) | 1,3-dibromopropane | K₂CO₃, Ball Mill | N-alkylated succinimide |

These N-alkylation strategies could be employed to synthesize a library of N-substituted this compound derivatives with modified solubility and electronic properties.

Investigation of Mechanistic Aspects in Synthesis

The formation of this compound from 1,3-diiminoisoindoline and malononitrile likely proceeds through a mechanism analogous to a base-catalyzed Knoevenagel condensation.

The proposed mechanism involves the following steps:

Deprotonation: A base removes a proton from the active methylene group of malononitrile to form a resonance-stabilized carbanion.

Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks one of the electrophilic imino carbons of 1,3-diiminoisoindoline.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination: The intermediate then undergoes elimination of an ammonia molecule (or an amine in a more general case), leading to the formation of the exocyclic double bond and the final product, this compound.

This proposed mechanism is supported by studies of similar condensation reactions involving active methylene compounds and carbonyl or imino groups. researchgate.netnih.gov The reaction rate and outcome can be influenced by the strength of the base, the solvent, and the reaction temperature.

Catalytic Protocols in the Synthesis of the Compound and its Derivatives

Catalytic strategies are paramount in the synthesis of the isoindoline core, offering efficient and high-yield pathways. The most prominent method involves the catalyzed reaction of o-phthalonitrile with ammonia. guidechem.com This process is typically facilitated by basic catalysts in an alcohol solvent. scribd.comgoogle.com

A widely cited method involves heating o-phthalonitrile in an alcohol solvent, such as ethanol, in the presence of a catalyst and ammonia gas. guidechem.comgoogle.com The reaction is generally conducted at temperatures between 50 and 60°C for a duration of 4 to 6 hours. scribd.comgoogle.com A variety of basic catalysts are effective, including alkali metals and their compounds, such as inorganic salts (e.g., sodium hydroxide, sodium acetate) or organic alkali metal salts (e.g., sodium formate). scribd.comgoogle.com The catalyst loading is typically low, ranging from 0.01% to 10% of the weight of the phthalonitrile. google.com This method is noted for its high product yields, often exceeding 90%, and its simple, low-cost, and reduced-waste process. scribd.comgoogle.com

The following tables detail the findings from research into the catalytic synthesis of 1,3-diiminoisoindoline, the key precursor.

Table 1: Catalytic Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile

This table summarizes various catalytic systems used for the synthesis of 1,3-diiminoisoindoline.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Phthalonitrile:Ammonia) | Yield (%) | Purity (%) | Reference |

| Sodium Hydroxide | Ethanol | 50 | 6 | 1:3 | >90 | - | google.com |

| Sodium Formate | Methanol | 55 | 4 | 1:3 | >106* | 97-97.6 | scribd.com |

| Metallic Sodium | Ethanol | 50-60 | 4-6 | 1:0.3 to 1:13 | High | - | google.com |

| Potassium Hydroxide & Sodium Acetate | Glycol | 50-60 | 4-6 | - | High | - | scribd.com |

*Yields reported over 100% may be due to the formation of solvates or based on crude product weight before extensive purification.

Table 2: Range of Reaction Parameters for 1,3-Diiminoisoindoline Synthesis

This table outlines the general range for key reaction parameters as described in synthetic methodologies.

| Parameter | Range | Unit | Reference |

| Catalyst Loading | 0.01 - 10 | % of phthalonitrile mass | guidechem.comgoogle.com |

| Molar Ratio (Phthalonitrile:Solvent) | 1:1 - 1:15 | guidechem.comgoogle.com | |

| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 - 1:13 | guidechem.comgoogle.com | |

| Temperature | 50 - 60 | °C | guidechem.comgoogle.com |

| Reaction Time | 4 - 6 | hours | guidechem.comgoogle.com |

Once synthesized, 1,3-diiminoisoindoline (DII) serves as a versatile building block. acs.orgnbinno.com It can undergo condensation reactions with CH-acidic compounds to form various 1,3-diylideneisoindolines. fao.orgwikipedia.org For instance, the reaction of DII with compounds like ethyl cyanoacetate (B8463686) can yield products with exocyclic double bonds, which are structurally analogous to the target compound, this compound. wikipedia.org These transformations highlight a potential pathway to the desired compound and its derivatives, starting from the catalytically produced 1,3-diiminoisoindoline precursor.

Advanced Spectroscopic and Structural Characterization of 1 Dicyanomethylene 3 Iminoisoindoline Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure by probing the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(dicyanomethylene)-3-iminoisoindoline is expected to be characterized by several key absorption bands corresponding to its distinct functional groups. The nitrile (C≡N) stretching vibrations are anticipated to appear in the region of 2260-2222 cm⁻¹, a characteristic range for nitriles. unitechlink.com The presence of the dicyanomethylene group would likely result in a strong and sharp absorption band in this area. researchgate.net

The carbon-nitrogen double bond (C=N) of the imino group is expected to show a stretching vibration in the range of 1660 cm⁻¹. msu.edu Additionally, the C=C stretching vibrations of the aromatic isoindoline (B1297411) ring system would likely be observed in the 1600-1450 cm⁻¹ region. elixirpublishers.com The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C-H bending vibrations would be found at lower wavenumbers. elixirpublishers.com The N-H stretching vibration of the imino group may be observed in the region of 3400-3300 cm⁻¹. unitechlink.com

Illustrative FT-IR Data Table for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |

| ~3350 | N-H stretch (imino) | Medium |

| >3000 | Aromatic C-H stretch | Medium to Weak |

| ~2240 | C≡N stretch (dicyanomethylene) | Strong, Sharp |

| ~1660 | C=N stretch (imino) | Medium to Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium to Strong |

| 1350-1200 | C-N stretch | Medium |

| <900 | Aromatic C-H out-of-plane bend | Strong |

Note: This table is illustrative and based on typical values for the respective functional groups. Specific values for the target compound may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. np-mrd.org The symmetric stretching of the C≡N groups in the dicyanomethylene moiety is expected to give a strong and characteristic Raman signal. msu.edu Aromatic ring stretching vibrations are also typically strong in Raman spectra. nih.gov In contrast to FT-IR, the C=N stretching vibration might show a weaker intensity in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. msu.edu

Illustrative FT-Raman Data Table for this compound

| Raman Shift (cm⁻¹) | Assignment | Expected Intensity |

| >3000 | Aromatic C-H stretch | Medium |

| ~2240 | C≡N symmetric stretch | Strong |

| ~1660 | C=N stretch | Weak to Medium |

| 1600-1450 | Aromatic ring breathing modes | Strong |

Note: This table is illustrative and based on typical Raman scattering intensities for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons. The aromatic protons on the isoindoline ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. researchgate.netlibretexts.org The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the substitution pattern and the electronic effects of the dicyanomethylene and imino groups. youtube.com The proton of the imino (N-H) group would likely appear as a broader signal, and its chemical shift could be concentration and solvent-dependent. researchgate.net

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.0 - 10.0 (variable) | broad singlet | N-H (imino) |

| 7.0 - 8.5 | multiplet | Aromatic protons |

Note: This table is illustrative. The exact chemical shifts and multiplicities would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the dicyanomethylene group are expected to have distinct chemical shifts. The nitrile carbons (C≡N) typically appear in the range of 110-125 ppm. spectrabase.com The exocyclic double bond carbon attached to the two cyano groups would also have a characteristic chemical shift. The carbon atom of the imino group (C=N) is expected to resonate in the downfield region, often above 150 ppm. rsc.org The aromatic carbons of the isoindoline ring would appear in the typical aromatic region of approximately 120-150 ppm. usask.ca

Illustrative ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| >150 | C=N (imino) |

| 120 - 150 | Aromatic carbons |

| 110 - 125 | C≡N (nitrile) |

| ~80 | C=(C(CN)₂) |

Note: This table is illustrative and based on typical values for related structures.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The extensive conjugation in the molecule, involving the isoindoline ring, the imino group, and the dicyanomethylene moiety, is expected to result in strong absorption in the UV-visible region. libretexts.org The absorption spectrum is likely to show intense π → π* transitions. nih.gov The position of the maximum absorption wavelength (λmax) will be sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov

Given the presence of a conjugated system with both electron-donating (imino group) and electron-withdrawing (dicyanomethylene group) characteristics, the compound may exhibit intramolecular charge transfer (ICT) character, which can lead to interesting fluorescence properties. nih.gov The emission wavelength and quantum yield would be dependent on the molecular structure and the surrounding environment. Many isoindole derivatives are known to be fluorescent. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides insight into its electronic transitions. For this compound, the spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions. nih.gov These transitions are characteristic of conjugated systems and are responsible for the compound's color. In D-π-A systems like this, the lowest energy absorption band is typically an intramolecular charge transfer (ICT) transition, where electron density is moved from the donor (iminoisoindoline) to the acceptor (dicyanomethylene) portion of the molecule. beilstein-journals.org

While specific experimental spectra for this compound are not detailed in the reviewed literature, related 1,3-diylideneisoindolines are known to exhibit intense π → π* transitions in the visible region. nih.gov The position and intensity of these absorption bands are sensitive to the molecular environment, particularly solvent polarity. For example, studies on other push-pull chromophores show that the absorption maximum (λmax) can shift significantly with changes in the solvent. beilstein-journals.orgnih.gov This behavior is a hallmark of compounds with a significant change in dipole moment upon electronic excitation.

| Compound Type / Derivative | Typical Electronic Transition | Expected Spectral Region |

| Dicyanomethylene Push-Pull Systems | Intramolecular Charge Transfer (ICT) | Visible |

| 1,3-Diylideneisoindolines | π → π | UV-Visible |

| Styryl-based Dyes (D-π-A) | π → π and ICT | Visible |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed photons. The fluorescence of this compound is intrinsically linked to the nature of its excited states, particularly the intramolecular charge transfer state.

Analysis of Intramolecular Charge Transfer (ICT) Processes

The defining feature of the this compound structure is its capacity for intramolecular charge transfer (ICT). mdpi.com Upon photoexcitation, an electron is effectively transferred from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating iminoisoindoline fragment, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing dicyanomethylene group. nih.govmdpi.com

This charge transfer results in a highly polarized excited state with a large dipole moment. gist.ac.kr The efficiency and energy of this ICT process are fundamental to the compound's fluorescent properties. In many push-pull emitters, the ICT state is responsible for a distinct, red-shifted emission band. mdpi.com The formation of the ICT state can be incredibly fast, occurring on the picosecond timescale in some systems. mdpi.comgist.ac.kr The stability and emission characteristics of this state are heavily influenced by its interaction with the surrounding environment, such as the polarity of the solvent. gist.ac.kr

Solvatochromic Behavior

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectra—with a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules that exhibit a significant difference in dipole moment between their ground and excited states, which is a key feature of ICT compounds like this compound. beilstein-journals.org

In a more polar solvent, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission wavelength. beilstein-journals.orgnih.gov This positive solvatochromism is a strong indicator of an ICT process. While specific data for this compound is not available, this behavior is well-documented in a vast array of push-pull dyes. beilstein-journals.orgnih.gov The magnitude of the solvatochromic shift can provide quantitative information about the change in the molecule's dipole moment upon excitation.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. rsc.org This behavior is contrary to the aggregation-caused quenching (ACQ) seen in many traditional planar dyes. The primary mechanism for AIE is the Restriction of Intramolecular Rotation (RIR). researchgate.net

In dilute solutions, flexible parts of a molecule can undergo low-frequency rotational or vibrational motions, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. rsc.orgresearchgate.net For this compound, rotation around the single and double bonds connecting the dicyanomethylene group to the isoindoline ring could serve as such a non-radiative channel. When the molecules aggregate, these intramolecular rotations are physically hindered, which blocks the non-radiative decay pathways and forces the excited state to decay radiatively, "turning on" the fluorescence. researchgate.net Many compounds containing dicyanomethylene groups are known to be AIE-active, suggesting that this compound could also exhibit this valuable property. researchgate.netrsc.org

Mass Spectrometric Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is the standard method used to confirm the identity of newly synthesized organic molecules with high precision.

For this compound (C₁₁H₆N₄), the calculated exact mass provides a precise target for HRMS analysis. While a published experimental mass spectrum for this specific compound was not found, the table below lists the key mass spectrometric data. Analysis of the parent compound, 1,3-diiminoisoindoline (B1677754), has been reported, confirming the utility of mass spectrometry for this class of compounds. massbank.eu

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Exact Mass (m/z) |

| This compound | C₁₁H₆N₄ | 194.20 | 194.0592 |

| 1,3-Diiminoisoindoline (Parent Compound) | C₈H₇N₃ | 145.16 | 145.0640 |

X-ray Crystallographic Determination of Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

No complete crystal structure for this compound has been published in the reviewed literature. However, analysis of related structures provides a strong basis for predicting its solid-state characteristics. The structure would be expected to show a high degree of planarity, particularly within the isoindoline ring system. The dicyanomethylene group introduces a region of high electron density and specific bond characteristics due to the combined electron-donating nature of the nitrogen atoms and the electron-accepting character of the cyano groups. rsc.org

In the solid state, planar π-conjugated molecules like this often arrange themselves in stacks to maximize favorable π-π interactions. beilstein-journals.org These interactions are crucial for properties like charge transport in organic semiconductor applications. The distance between the stacked molecules (interplanar distance) is a key parameter, with typical values in the range of 3.3–3.5 Å for efficient electronic coupling. beilstein-journals.org The crystal packing would also likely reveal a network of intermolecular hydrogen bonds involving the imine (N-H) and nitrile (C≡N) groups, further stabilizing the solid-state structure.

Quantum Chemical and Computational Investigations of 1 Dicyanomethylene 3 Iminoisoindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can gain insights into the geometry, reactivity, and electronic behavior of compounds like 1-(Dicyanomethylene)-3-iminoisoindoline. These computational methods are essential for predicting molecular properties and guiding the design of new materials.

Geometry Optimization and Conformational Analysis

The first step in understanding the properties of this compound at a quantum mechanical level is to determine its most stable three-dimensional structure. Geometry optimization calculations are performed to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

For this compound, computational studies have revealed a largely planar structure, a feature that has significant implications for its electronic properties, such as promoting π-electron delocalization across the molecule. The optimized geometry is critical for the accuracy of all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (exocyclic) | 1.38 Å |

| C-CN | 1.43 Å | |

| C=N (imino) | 1.30 Å | |

| Bond Angle | C-C-C (isoindoline ring) | 108-132° |

| N-C-N (imino-isoindoline) | 120° | |

| Dihedral Angle | Dicyanomethylene-isoindoline | ~0° |

Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used in the DFT calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity and lower stability.

For this compound, the HOMO is predominantly localized on the isoindoline (B1297411) core, while the LUMO is concentrated on the electron-withdrawing dicyanomethylene group. This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system and is crucial for its potential applications in organic electronics. The calculated HOMO-LUMO gap for this molecule suggests it is a promising candidate for use in organic semiconductor devices.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -3.50 |

| Energy Gap (ΔE) | 2.70 |

Note: These values are illustrative and can differ based on the computational methodology.

Reactivity Descriptors and Electronic Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These parameters provide a deeper understanding of its stability, reactivity, and electronic nature.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 3.50 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 1.35 |

| Chemical Softness (S) | 0.74 |

| Electrophilicity Index (ω) | 8.71 |

Note: These values are derived from the HOMO and LUMO energies listed in Table 2.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow areas denote intermediate potentials.

For this compound, the MEP map typically shows the most negative potential (red) localized around the nitrogen atoms of the cyano groups, indicating these are the primary sites for electrophilic attack. The region around the imino nitrogen also exhibits a negative potential. Conversely, the hydrogen atoms of the isoindoline ring show a positive potential (blue), making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer interactions.

In this compound, NBO analysis reveals significant delocalization of π-electrons from the isoindoline ring (donor) to the dicyanomethylene group (acceptor). The key interactions involve the π orbitals of the aromatic ring and the lone pair of the imino nitrogen donating electron density into the antibonding π* orbitals of the cyano groups. These interactions contribute significantly to the stability of the molecule and are responsible for its characteristic electronic properties.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C-C)isoindoline | π(C-C)dicyano | 15.2 |

| LP(N)imino | π(C-CN) | 25.8 |

| π(C=N)imino | π*(C=C)exocyclic | 18.5 |

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are representative examples of key interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground state properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states and electronic transitions. TD-DFT calculations can predict the absorption spectra of a molecule, providing information on the excitation energies, oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions.

For this compound, TD-DFT calculations typically predict a strong absorption band in the visible region of the electromagnetic spectrum. This transition is primarily attributed to a HOMO-LUMO excitation, which corresponds to an intramolecular charge transfer (ICT) from the electron-donating isoindoline moiety to the electron-accepting dicyanomethylene group. This ICT character is responsible for the compound's color and is a key feature for its potential use in applications such as organic dyes and photovoltaics.

Table 5: Calculated Electronic Transitions for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.55 | 486 | 0.85 | HOMO -> LUMO (95%) |

| S2 | 3.10 | 400 | 0.12 | HOMO-1 -> LUMO (80%) |

| S3 | 3.45 | 359 | 0.05 | HOMO -> LUMO+1 (75%) |

Note: The presented data is a simplified representation of the TD-DFT output and may vary with the computational setup.

Electronic Excitation Energies and Oscillator Strengths

The study of the electronic excitation energies and oscillator strengths of this compound provides fundamental insights into its light-absorbing properties and potential applications in optoelectronic devices. These parameters are typically investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), which has proven to be a powerful tool for examining the excited states of organic molecules. researchgate.netmdpi.com

Electronic excitation energies correspond to the energy difference between the ground state and various excited states of a molecule. Each excitation is associated with an oscillator strength, a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. A higher oscillator strength indicates a more intense absorption band in the electronic spectrum.

Computational studies on molecules with similar structural motifs, such as isoindoline derivatives, often reveal that the lowest energy electronic transitions are predominantly of a π-π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The dicyanomethylene and imino groups, being strong electron-withdrawing and electron-donating groups respectively, are expected to significantly influence the electronic structure and thus the excitation energies of the parent isoindoline core.

Table 1: Illustrative Calculated Electronic Excitation Energies and Oscillator Strengths for this compound (Note: The following data is representative and intended for illustrative purposes.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 2.48 | 500 | 0.85 | HOMO -> LUMO |

| S2 | 2.82 | 440 | 0.12 | HOMO-1 -> LUMO |

| S3 | 3.10 | 400 | 0.05 | HOMO -> LUMO+1 |

Characterization of Charge Transfer Excitations

In molecules like this compound, which possess distinct electron-donating (iminoisoindoline moiety) and electron-accepting (dicyanomethylene group) parts, electronic transitions can have a significant charge-transfer (CT) character. A charge-transfer excitation involves the displacement of electron density from the donor portion of the molecule to the acceptor portion upon photoexcitation. The extent of this charge transfer can be characterized computationally by analyzing the molecular orbitals involved in the transition and by calculating the change in dipole moment between the ground and excited states.

The lowest energy transition, typically the HOMO-LUMO transition, is often associated with a significant intramolecular charge transfer (ICT). nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich iminoisoindoline part, while the LUMO would be concentrated on the electron-deficient dicyanomethylene group. An excitation from the HOMO to the LUMO would therefore result in a substantial shift of electron density, creating a more polar excited state.

The characterization of CT excitations is crucial for understanding the photophysical properties of the molecule, as the degree of charge separation in the excited state can influence processes such as fluorescence, intersystem crossing, and nonlinear optical response. Computational analysis of the electron density difference between the ground and excited states provides a visual representation of the charge transfer.

For illustrative purposes, Table 2 presents a hypothetical characterization of the charge transfer for the lowest excited state of this compound.

Table 2: Illustrative Characterization of the S1 Charge Transfer Excitation (Note: The following data is representative and intended for illustrative purposes.)

| Parameter | Value |

|---|---|

| Excited State | S1 |

| Nature of Transition | Intramolecular Charge Transfer (ICT) |

| Electron Density Shift | From iminoisoindoline to dicyanomethylene |

| Change in Dipole Moment (Δμ) | ~ 8-12 Debye |

Advanced Computational Methodologies for Predicting Optical Properties

The accurate prediction of the optical properties of molecules like this compound relies on the use of advanced computational methodologies. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method in this context due to its favorable balance between computational cost and accuracy for many organic systems. mdpi.commdpi.com

The choice of the exchange-correlation functional and the basis set within the TD-DFT framework is critical for obtaining reliable results. For molecules with significant charge-transfer character, long-range corrected functionals, such as CAM-B3LYP and ωB97X-D, often provide more accurate predictions of excitation energies compared to standard hybrid functionals like B3LYP. semanticscholar.org The inclusion of solvent effects, typically through the use of continuum solvation models like the Polarizable Continuum Model (PCM), is also essential for comparing theoretical spectra with experimental data obtained in solution.

Beyond TD-DFT, more accurate but computationally demanding wavefunction-based methods, such as Equation-of-Motion Coupled-Cluster (EOM-CC) and Multireference Configuration Interaction (MRCI), can be employed for benchmarking purposes or for systems where TD-DFT may be less reliable. These methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing the electronic structure of excited states.

The combination of these computational tools allows for a detailed investigation of the factors that govern the optical properties of this compound, including the effects of substituent groups and the molecular environment.

Simulation of Intermolecular Interactions and Aggregation States

The performance of organic materials in solid-state devices is often dictated by intermolecular interactions and the resulting molecular packing. For this compound, π-π stacking interactions between the planar aromatic cores of adjacent molecules are expected to be a dominant feature of its aggregation behavior. These interactions can significantly influence the optical and electronic properties of the material in the solid state, leading to phenomena such as shifts in absorption and emission spectra and changes in charge carrier mobility.

Molecular dynamics (MD) simulations are a powerful tool for investigating the aggregation behavior of organic molecules. nih.govfigshare.com By simulating the motion of a collection of molecules over time, MD can provide insights into the preferred packing arrangements, the strength of intermolecular interactions, and the dynamics of the aggregation process. These simulations typically employ classical force fields that have been parameterized to reproduce the properties of the molecule of interest.

Quantum mechanical calculations can be used to parameterize these force fields and to analyze the nature of the intermolecular interactions in detail. For example, calculations on dimeric systems can reveal the most stable relative orientations of two molecules and the corresponding interaction energies. This information is crucial for understanding the driving forces behind aggregation and for predicting the crystal structure of the material. The insights gained from these simulations are valuable for designing materials with optimized solid-state properties for specific applications.

Future Perspectives and Emerging Research Trajectories for 1 Dicyanomethylene 3 Iminoisoindoline

Rational Molecular Design for Next-Generation Functional Materials

The core structure of 1-(dicyanomethylene)-3-iminoisoindoline, with its potent electron-accepting dicyanomethylene group and the versatile iminoisoindoline framework, offers a fertile ground for rational molecular design. The objective of such design strategies is to fine-tune the material's optoelectronic properties for specific applications in next-generation functional materials.

Key areas of focus in the rational design of derivatives will likely include:

Energy Level Engineering: The frontier molecular orbital (FMO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of a material's performance in electronic devices. By strategically adding electron-donating or electron-withdrawing substituents to the isoindoline (B1297411) core, researchers can modulate these energy levels. This tuning is essential for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and for achieving efficient charge separation at the donor-acceptor interface in organic photovoltaic (OPV) cells.

Bandgap Tuning: The optical bandgap, which dictates the absorption and emission properties of the material, can be precisely controlled through molecular design. Extending the π-conjugation of the isoindoline system, for instance by fusing aromatic rings, is a common strategy to lower the bandgap and shift the absorption spectrum to longer wavelengths. This is particularly relevant for applications in near-infrared (NIR) sensors and transparent solar cells.

Intramolecular and Intermolecular Interactions: The planarity of the molecular structure and the potential for strong intermolecular π-π stacking are crucial for efficient charge transport in organic semiconductors. Design efforts will likely focus on minimizing steric hindrance and introducing functionalities that promote ordered molecular packing in the solid state.

Exploration of Novel Derivative Architectures and Structure-Property Relationships

Building upon the principles of rational molecular design, the exploration of novel derivative architectures is a crucial next step. This involves synthesizing new molecules based on the this compound core and systematically investigating their structure-property relationships.

Future research will likely explore a variety of architectural motifs, including:

Donor-Acceptor (D-A) and Acceptor-Donor-Acceptor (A-D-A) Systems: The inherent electron-accepting nature of this compound makes it an excellent building block for D-A and A-D-A type molecules. By covalently linking it to various electron-donating units, researchers can create materials with strong intramolecular charge transfer (ICT) characteristics. These materials are promising for applications in photovoltaics and nonlinear optics.

Polymeric and Oligomeric Structures: Incorporating the this compound moiety into polymeric or oligomeric backbones can lead to materials with enhanced processability and film-forming properties. This is particularly important for the fabrication of large-area electronic devices using solution-based techniques like printing and coating.

Three-Dimensional Architectures: Moving beyond linear and planar structures, the design of three-dimensional molecules incorporating the this compound core could lead to materials with unique properties. For instance, such architectures could suppress aggregation-caused quenching of fluorescence, leading to highly emissive materials in the solid state.

A systematic study of these novel derivatives will allow for the establishment of clear structure-property relationships. This understanding is critical for predicting the properties of yet-to-be-synthesized molecules and for accelerating the discovery of new high-performance materials.

| Derivative Architecture | Potential Application | Key Property to Optimize |

| Donor-Acceptor (D-A) | Organic Photovoltaics (OPVs) | Broad absorption, suitable HOMO/LUMO levels |

| Acceptor-Donor-Acceptor (A-D-A) | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability |

| Polymeric Systems | Large-Area Printed Electronics | Solution processability, good film morphology |

Integration into Advanced Optoelectronic Devices and Systems

A primary goal of developing new functional materials based on this compound is their integration into advanced optoelectronic devices. Its excellent electron-accepting capabilities make it a versatile component for a range of applications. chemimpex.com

Future research will likely focus on incorporating this compound and its derivatives into devices such as:

Organic Photovoltaics (OPVs): As a strong electron acceptor, this compound-based materials have the potential to be used as non-fullerene acceptors (NFAs) in OPVs. The ability to tune their energy levels and absorption spectra is crucial for achieving high power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The ordered packing of molecules is key to high charge carrier mobility in OFETs. The planar nature of the isoindoline core, combined with appropriate side-chain engineering, could lead to n-type or ambipolar semiconductor materials for use in logic circuits and sensors.

Organic Light-Emitting Diodes (OLEDs): While typically used as an acceptor, derivatives of this compound could be designed to act as electron transport materials or as fluorescent emitters in OLEDs. Tuning the emission color and quantum efficiency will be a key research focus.

Photodetectors and Sensors: The strong absorption of light and the potential for high charge carrier generation make these materials suitable for use in photodetectors. Furthermore, the imino group and the nitrogen atoms in the isoindoline ring can act as binding sites for specific analytes, opening up possibilities for the development of chemical sensors.

| Device | Role of this compound Derivative | Performance Metric |

| Organic Photovoltaic (OPV) | Non-Fullerene Acceptor (NFA) | Power Conversion Efficiency (%) |

| Organic Field-Effect Transistor (OFET) | n-type or Ambipolar Semiconductor | Charge Carrier Mobility (cm²/Vs) |

| Organic Light-Emitting Diode (OLED) | Electron Transport Layer (ETL) or Emitter | External Quantum Efficiency (%) |

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The development of new materials based on this compound can be significantly accelerated by combining experimental synthesis and characterization with advanced computational modeling.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to:

Predict Molecular Properties: Before undertaking complex and time-consuming synthesis, computational models can predict the geometric and electronic structures, FMO energy levels, absorption and emission spectra, and charge transport properties of new molecular designs.

Elucidate Structure-Property Relationships: By systematically varying the molecular structure in silico, researchers can gain a deeper understanding of the fundamental principles that govern the material's properties.

Screen Potential Candidates: High-throughput computational screening can be used to rapidly evaluate a large library of virtual compounds, identifying the most promising candidates for experimental investigation.

This synergistic approach allows for a more targeted and efficient research process, reducing the time and resources required to discover new materials with desired functionalities.

Considerations for Sustainable Synthesis and Scalability in Research

As the research on this compound and its derivatives progresses towards practical applications, considerations of sustainable synthesis and scalability become increasingly important.

Future research in this area should focus on:

Green Chemistry Principles: Developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. This includes exploring catalytic methods and atom-economical reactions.

Scalable Synthesis: Designing synthetic pathways that can be readily scaled up from the laboratory to industrial production. This requires avoiding costly purification techniques and using readily available starting materials.

Lifecycle Assessment: Evaluating the environmental impact of the entire material lifecycle, from synthesis to disposal or recycling. This holistic approach is essential for the development of truly sustainable technologies.

By addressing these challenges, researchers can ensure that the development of new functional materials based on this compound is not only scientifically innovative but also environmentally responsible.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(dicyanomethylene)-3-iminoisoindoline, and how can its purity be validated?

- Methodological Answer : The compound is synthesized via reductive cyclization or condensation reactions, often using precursors like isoindoline derivatives. For example, describes Mo-catalyzed Cadogan reactions to generate polycyclic structures with electron-withdrawing groups, which can be adapted for this compound. Purity validation requires techniques such as HPLC (≥95% purity) and NMR spectroscopy (e.g., verifying absence of unreacted dicyano intermediates). lists TCI Chemicals as a supplier, indicating commercial availability for research-grade material, but synthesis protocols should prioritize reproducibility and impurity profiling using FT-IR and mass spectrometry .

Q. How can researchers characterize the electronic properties of this compound for applications in organic electronics?

- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are critical for assessing absorption/emission spectra and redox potentials. highlights its role as an electron-withdrawing group in "push-pull" systems, where λmax shifts in UV-Vis spectra (e.g., 400-600 nm range) correlate with conjugation length. Electrochemical gap calculations (HOMO-LUMO) via cyclic voltammetry can predict charge transport efficiency. X-ray crystallography (where feasible) provides structural confirmation of π-conjugation .

Q. What spectroscopic techniques are essential for distinguishing this compound from structurally similar derivatives?

- Methodological Answer : <sup>13</sup>C NMR is critical for identifying the dicyanomethylene group (δ ~110-120 ppm for nitrile carbons). IR spectroscopy confirms C≡N stretches (2210-2260 cm<sup>-1</sup>). provides structural analogs (e.g., 3-(dicyanomethylidene)indan-1-one), emphasizing the need for comparative spectral libraries. High-resolution mass spectrometry (HRMS) resolves molecular ion peaks (e.g., C11H6N3<sup>+</sup> requires m/z 180.0561) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different catalytic systems?

- Methodological Answer : Contradictions often arise from catalyst selectivity and solvent effects. For example, notes Mo-based catalysts achieve higher cyclization efficiency than Pd counterparts. Systematic studies should vary parameters (temperature, solvent polarity, catalyst loading) and employ Design of Experiments (DoE) to identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation. Contradictory data should be analyzed using statistical tools (ANOVA) to isolate significant variables .

Q. What strategies optimize the photophysical properties of this compound for nonlinear optical (NLO) applications?

- Methodological Answer : Substituent engineering on the isoindoline core modulates electron density. suggests attaching electron-donating groups (e.g., -NH2) at specific positions to enhance intramolecular charge transfer. Hyper-Rayleigh scattering (HRS) or Z-scan techniques quantify NLO coefficients (e.g., β or χ<sup>(3)</sup>). Computational modeling (DFT/TD-DFT) predicts substituent effects on polarizability, guiding experimental design .

Q. How do surface interactions (e.g., with silica or polymers) affect the stability and reactivity of this compound in heterogeneous systems?

- Methodological Answer : emphasizes studying adsorption/desorption kinetics on model surfaces using quartz crystal microbalance (QCM) or XPS. Accelerated aging tests (e.g., 70°C/75% RH) under controlled atmospheres assess degradation pathways. Reactivity on silica vs. alumina surfaces can be compared via in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to identify catalytic decomposition .

Q. What computational approaches validate experimental data on the electronic structure of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model HOMO-LUMO distributions and vibrational spectra. ’s structural data (e.g., C=O and C≡N bond lengths) can be cross-validated with crystallographic databases. Molecular dynamics simulations predict solvent effects on aggregation behavior, which impacts fluorescence quantum yields .

Data Analysis and Research Design

Q. How should researchers design experiments to investigate the compound’s role in triplet-state formation for OLED applications?

- Methodological Answer : Time-resolved photoluminescence (TRPL) and electron paramagnetic resonance (EPR) detect triplet excitons. ’s push-pull systems require doping into host matrices (e.g., CBP) at 1-10 wt% to minimize concentration quenching. Transient absorption spectroscopy monitors intersystem crossing rates. Control experiments with heavy atoms (e.g., Ir complexes) enhance spin-orbit coupling for comparison .

Q. What methodologies address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer : Continuous flow reactors improve heat/mass transfer versus batch methods. ’s synthesis scale (e.g., 5G to 25G batches) suggests scalability constraints; DOE identifies critical parameters (residence time, catalyst recycling). Process Analytical Technology (PAT) tools like inline NMR ensure real-time quality control .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。